Hydroprene
Overview
Description
Hydroprene is an insect growth regulator used primarily as an insecticide. It is effective against a variety of pests including cockroaches, beetles, and moths . This compound mimics juvenile hormones in insects, disrupting their normal development and preventing them from reaching maturity . This compound is widely used in urban pest control and stored-product pest management .
Preparation Methods
Hydroprene can be synthesized through several routes. One common method involves the selective transformation of technical grade S-(+)-dihydromyrcene into S-3,7-dimethyloctanal, followed by reactions with allyl- or methallylmagnesium chloride, and subsequent oxygenation or ozonolysis to yield S,E-6,10-dimethyl-3-undecen-2-one. This intermediate is then treated with ethoxyethynylmagnesium bromide to produce this compound . Industrial production often involves high-performance liquid chromatography for the analysis and purification of this compound .
Chemical Reactions Analysis
Hydroprene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxygen, hydrogen, and various catalysts such as palladium chloride and copper chloride.
Scientific Research Applications
Hydroprene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of juvenile hormone analogs on insect development.
Biology: this compound is used to control pest populations in research settings, allowing scientists to study insect behavior and physiology.
Medicine: Research is ongoing to explore the potential of this compound and similar compounds in developing new insecticides with minimal environmental impact.
Industry: This compound is used in pest management programs in mills, warehouses, and food storage facilities.
Mechanism of Action
Hydroprene exerts its effects by mimicking juvenile hormones in insects. These hormones regulate growth, development, and reproduction in insects. By disrupting the normal hormonal balance, this compound prevents insects from reaching maturity, leading to sterility, physical abnormalities, and death . The molecular targets of this compound include hormone receptors and pathways involved in insect development .
Comparison with Similar Compounds
Hydroprene is similar to other juvenile hormone analogs such as methoprene and kinoprene. it is unique in its specific activity against certain insect species and its low persistence in the environment . Methoprene and kinoprene are also used as insect growth regulators but differ in their chemical structure and specific applications . This compound’s effectiveness and low toxicity to non-target organisms make it a preferred choice in many pest management programs .
Similar Compounds
- Methoprene
- Kinoprene
- Pyriproxyfen
This compound stands out due to its specific activity and environmental safety profile, making it a valuable tool in integrated pest management .
Properties
Key on ui mechanism of action |
Insect growth regulator (juvenile hormone mimic), preventing metamorphosis to viable adult when applied to larval stage. |
---|---|
CAS No. |
36557-30-9 |
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
ethyl 3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3 |
InChI Key |
FYQGBXGJFWXIPP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)C |
Canonical SMILES |
CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C |
Color/Form |
Amber liquid |
Key on ui other cas no. |
41096-46-2 41205-09-8 |
physical_description |
Amber liquid; [HSDB] |
solubility |
In water, 0.54 mg/l. Soluble in common organic solvents. |
Synonyms |
Altozar ethyl-3,7,11-trimethyl-2,4-dodecadienoate ethyl-3,7,11-trimethyl-2,4-dodecadienoate, ((E,E)-(+-))-isomer ethyl-3,7,11-trimethyl-2,4-dodecadienoate, ((Z,Z)-(+-))-isomer ethyl-3,7,11-trimethyl-2,4-dodecadienoate, (E,Z)-isomer ethyl-3,7,11-trimethyl-2,4-dodecadienoate, (R-(E,E))-isomer ethyl-3,7,11-trimethyl-2,4-dodecadienoate, (S-(E,E))-isomer ethyl-3,7,11-trimethyl-2,4-dodecadienoate, (Z,E)-isomer ethyl-3,7,11-trimethyl-2,4-dodecadienoate, (Z,Z)-isomer Hydroprene ZR-512 |
vapor_pressure |
0.000188 [mmHg] 25 mPa at 25 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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